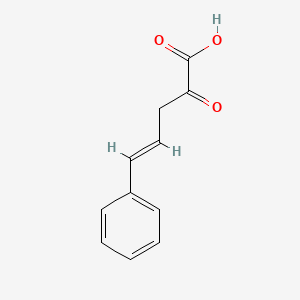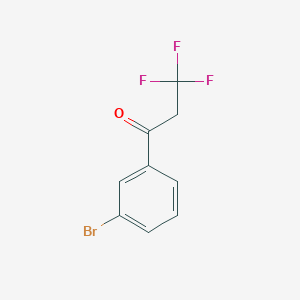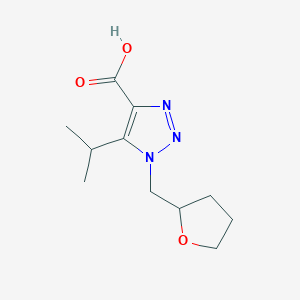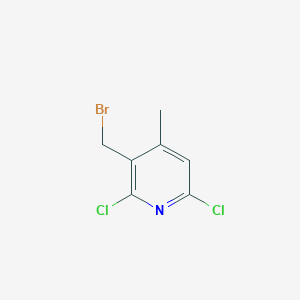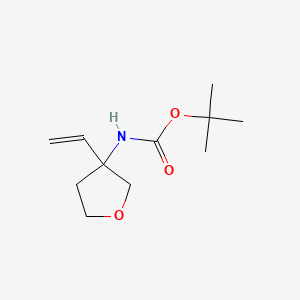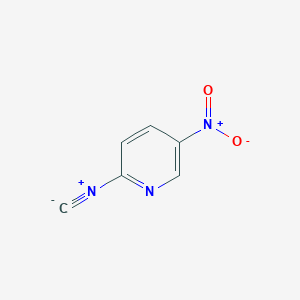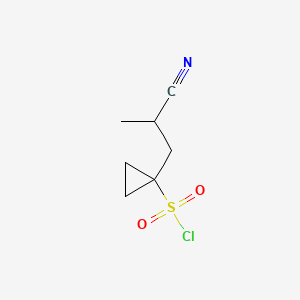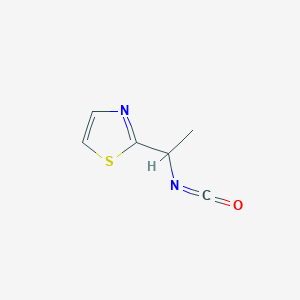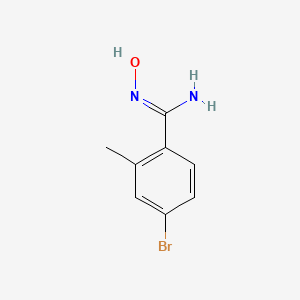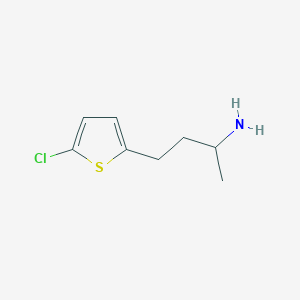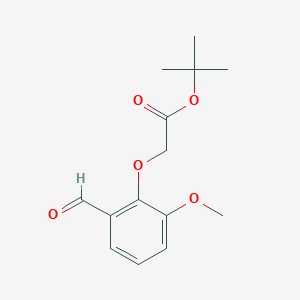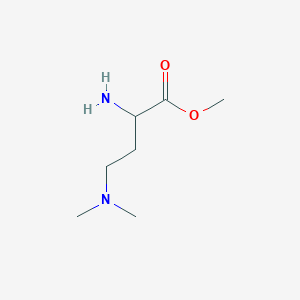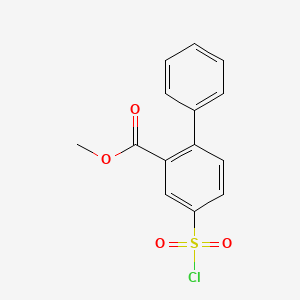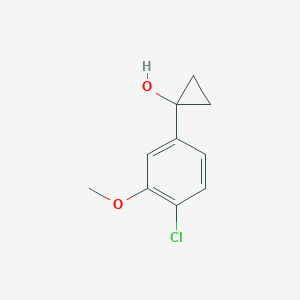
1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-3-methoxybenzyl chloride with diazomethane, which generates the cyclopropane ring through a carbene intermediate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-chloro-3-methoxyphenyl)cyclopropanone.
Reduction: Formation of 1-(4-chloro-3-methoxyphenyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
科学的研究の応用
1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
1-(4-Methoxyphenyl)cyclopropan-1-ol: Lacks the chlorine substituent, which can affect its reactivity and applications.
1-(3-Methoxyphenyl)cyclopropan-1-ol: The position of the methoxy group is different, leading to variations in chemical behavior and biological activity.
1-(4-Chloro-3-methoxyphenyl)cyclopropane: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness: 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, chlorine, and methoxy substituents.
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
QNAQGCGICXGKSU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(CC2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


